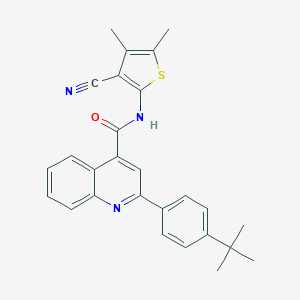![molecular formula C27H26BrClF3N5OS B445258 5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445258.png)
5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including bromophenyl, cyano, chloro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This is typically done via a nucleophilic substitution reaction.
Formation of the pyrazolo[1,5-a]pyrimidine ring: This involves a condensation reaction between appropriate precursors.
Introduction of the bromophenyl, chloro, and trifluoromethyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and pyrazolo[1,5-a]pyrimidine rings.
Reduction: Reduction reactions can occur at the cyano and chloro groups.
Substitution: The bromophenyl and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of various biomolecules. Its unique structure allows it to interact with proteins, nucleic acids, and other biomolecules in specific ways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved can include signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-BROMOPHENYL)-N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its heterocyclic structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can increase its reactivity towards nucleophiles.
Propiedades
Fórmula molecular |
C27H26BrClF3N5OS |
|---|---|
Peso molecular |
640.9g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H26BrClF3N5OS/c1-26(2,3)14-6-9-16-17(12-33)25(39-19(16)10-14)35-24(38)22-21(29)23-34-18(13-4-7-15(28)8-5-13)11-20(27(30,31)32)37(23)36-22/h4-5,7-8,14,18,20,34H,6,9-11H2,1-3H3,(H,35,38) |
Clave InChI |
ZDLQNFCZVZXXHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B445178.png)
![Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B445180.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B445183.png)
![7-chloro-4-phenyl-3-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanyl-1H-quinolin-2-one](/img/structure/B445186.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445187.png)
![N-(4-chlorophenyl)-2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B445188.png)
![(E)-4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445189.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445192.png)

![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B445194.png)

![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B445197.png)
![N-[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]-2-(3-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B445198.png)
